

Spectroscopic Blueprint of (3-Methoxypyridin-2-yl)methanamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: (3-Methoxypyridin-2-yl)methanamine hydrochloride

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Introduction

(3-Methoxypyridin-2-yl)methanamine hydrochloride is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. As a functionalized heterocyclic amine, it serves as a valuable building block in the synthesis of a diverse range of pharmacologically active molecules. The precise elucidation of its molecular structure is paramount for ensuring the integrity of these synthetic pathways and the desired biological activity of the final compounds. This technical guide provides an in-depth analysis of the spectroscopic characteristics of (3-Methoxypyridin-2-yl)methanamine hydrochloride, offering a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a vital resource for scientists, enabling accurate identification and characterization of this important chemical entity.

Molecular Structure and Spectroscopic Overview

The structure of (3-Methoxypyridin-2-yl)methanamine hydrochloride, with the chemical formula $C_7H_{11}ClN_2O$, incorporates a pyridine ring substituted with a methoxy group at the 3-position and a methanamine hydrochloride group at the 2-position. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which we will explore in detail.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **(3-Methoxypyridin-2-yl)methanamine hydrochloride**, both ¹H and ¹³C NMR are indispensable for unambiguous structural assignment.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of **(3-Methoxypyridin-2-yl)methanamine hydrochloride** is predicted to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the aminomethyl protons, the methoxy protons, and the ammonium proton. The hydrochloride salt form will influence the chemical shifts, particularly of the protons on the aminomethyl group and the pyridine ring due to the electron-withdrawing effect of the protonated amine.

Predicted ¹H NMR Data:

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Pyridine H-6	~8.1-8.3	Doublet	~5-6	1H
Pyridine H-4	~7.6-7.8	Doublet of doublets	~7-8, ~1-2	1H
Pyridine H-5	~7.3-7.5	Doublet of doublets	~7-8, ~5-6	1H
Aminomethyl (-CH ₂ NH ₃ ⁺)	~4.2-4.4	Singlet (broad)	-	2H
Methoxy (-OCH ₃)	~3.9-4.1	Singlet	-	3H
Ammonium (-NH ₃ ⁺)	~8.5-9.5	Singlet (broad)	-	3H

Causality Behind Predicted Chemical Shifts:

- Pyridine Protons: The protons on the pyridine ring are in the aromatic region (typically 7.0-9.0 ppm)[1]. The proton at the 6-position (H-6), being adjacent to the nitrogen atom, is expected to be the most deshielded and appear at the lowest field[2]. The electron-donating methoxy group at the 3-position will shield the adjacent H-4 and to a lesser extent H-5, causing them to appear at a relatively higher field compared to unsubstituted pyridine.
- Aminomethyl Protons: The methylene protons of the aminomethyl group are adjacent to the electron-withdrawing pyridine ring and the positively charged ammonium group, leading to a significant downfield shift.
- Methoxy Protons: The protons of the methoxy group will appear as a sharp singlet at a characteristic chemical shift for aryl methyl ethers.
- Ammonium Protons: The protons of the ammonium group are expected to be broad due to quadrupolar relaxation and exchange with any residual water in the solvent. Their chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The predicted chemical shifts are based on the electronic environment of each carbon atom.

Predicted ¹³C NMR Data:

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Pyridine C-2	~155-158
Pyridine C-3	~145-148
Pyridine C-6	~140-143
Pyridine C-4	~125-128
Pyridine C-5	~120-123
Methoxy (-OCH ₃)	~55-58
Aminomethyl (-CH ₂)	~40-43

Expert Insights on ^{13}C Chemical Shifts:

- Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region. C-2 and C-6, being closest to the electronegative nitrogen, will be the most downfield[3]. The carbon bearing the methoxy group (C-3) will also be significantly downfield due to the oxygen's electronegativity[4]. The remaining carbons, C-4 and C-5, will appear at higher fields.
- Aliphatic Carbons: The methoxy carbon will have a typical chemical shift for an aryl methyl ether[4]. The aminomethyl carbon will be shifted downfield due to the attachment of the nitrogen and its proximity to the aromatic ring.

Experimental Protocol for NMR Data Acquisition

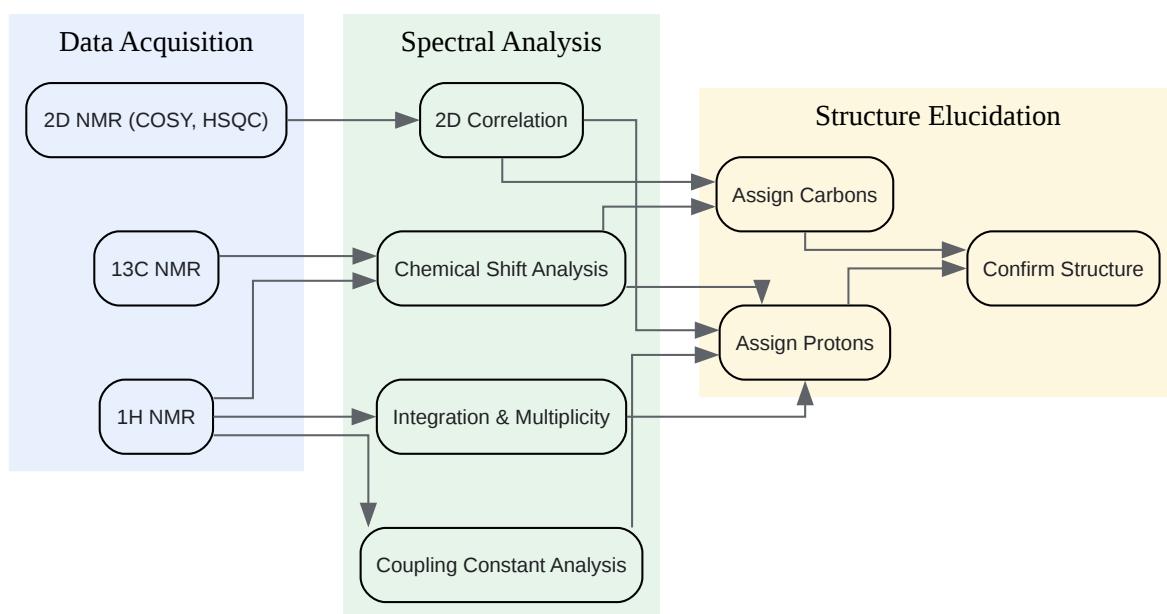
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **(3-Methoxypyridin-2-yl)methanamine hydrochloride** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $D_2\text{O}$). Ensure complete dissolution.
- Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
 - Reference the spectrum to the residual solvent peak.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.

- Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
- Reference the spectrum to the solvent peak.
- 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Logical Workflow for NMR Analysis:



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Caption: Workflow for NMR-based structure elucidation.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **(3-Methoxypyridin-2-yl)methanamine hydrochloride** will be characterized by absorption bands corresponding to the vibrations of its key functional groups.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100-2800	N-H stretch	Primary ammonium (-NH ₃ ⁺)
3050-3000	C-H stretch	Aromatic (pyridine)
2950-2850	C-H stretch	Aliphatic (CH ₂ and OCH ₃)
1600-1580	C=C and C=N stretch	Pyridine ring
1480-1440	C-H bend	Aliphatic (CH ₂)
1270-1220	C-O stretch	Aryl-alkyl ether
1100-1000	C-N stretch	Aliphatic amine

Interpretation of Key IR Peaks:

- N-H Stretching: The broad absorption in the 3100-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations of a primary ammonium salt.
- C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.
- Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1600-1400 cm⁻¹ region.
- C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch is anticipated around 1250 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The data is usually collected over the range of 4000-400 cm^{-1} .

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For **(3-Methoxypyridin-2-yl)methanamine hydrochloride**, electrospray ionization (ESI) is a suitable technique.

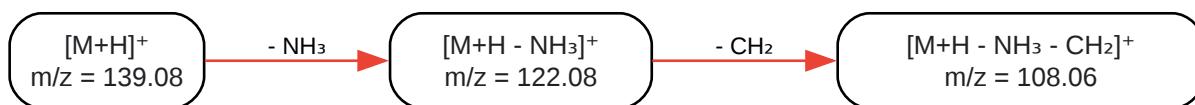
Predicted Mass Spectrometry Data (ESI+):

m/z	Ion
139.08	$[\text{M}+\text{H}]^+$
122.08	$[\text{M}+\text{H} - \text{NH}_3]^+$
108.06	$[\text{M}+\text{H} - \text{NH}_3 - \text{CH}_2]^+$

Rationale for Fragmentation Pattern:

The protonated molecule $[M+H]^+$ is expected to be the base peak. A common fragmentation pathway for protonated benzylamines is the loss of ammonia (NH_3)^[5]. Subsequent fragmentation could involve the loss of a methylene group.

Logical Fragmentation Pathway:



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Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- Data Acquisition:
 - Acquire the mass spectrum in positive ion mode.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
 - Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the protonated molecule.
 - For fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the $[M+H]^+$ ion and subjecting it to collision-induced dissociation (CID).

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing ^1H NMR, ^{13}C NMR, IR, and MS, provides a robust framework for the unequivocal identification and characterization of **(3-Methoxypyridin-2-yl)methanamine hydrochloride**. The predicted data, grounded in established spectroscopic principles and analysis of analogous structures, offers researchers a reliable reference for their synthetic and analytical endeavors. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural elucidation and contributing to the advancement of drug discovery and development programs.

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